![molecular formula C11H22N2O3 B15334503 [(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)
[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD14635471 is a chemical compound with unique properties that have garnered attention in various scientific fields This compound is known for its specific molecular structure, which allows it to participate in a range of chemical reactions and applications
Méthodes De Préparation
The synthesis of MFCD14635471 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired end product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. These may include acids, bases, solvents, and other chemicals that promote the formation of MFCD14635471.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
MFCD14635471 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: This involves the addition of atoms or groups to a double or triple bond in the molecule, often using reagents like hydrogen gas or halogens.
Applications De Recherche Scientifique
MFCD14635471 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: MFCD14635471 is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of MFCD14635471 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, alter cellular signaling pathways, or interact with DNA or RNA.
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-[5-(hydroxymethyl)pyrrolidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)9-5-8(7-14)12-6-9/h8-9,12,14H,5-7H2,1-4H3 |
Clé InChI |
UXZCIRDVJRWIBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CC(NC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


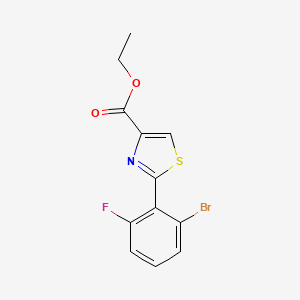

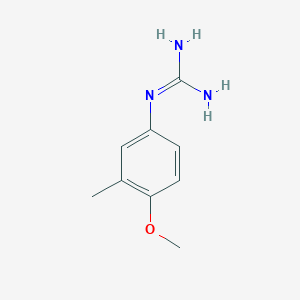

![5-Ethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15334447.png)
![2-Boc-2-azabicyclo[2.2.1]hept-5-en-5-yl Trifluoromethanesulfonate](/img/structure/B15334450.png)
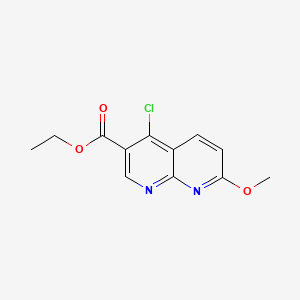
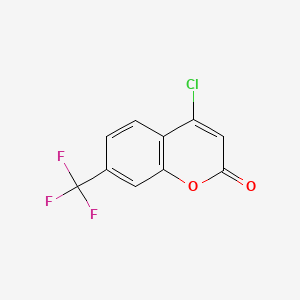
![2-(3-Fluorophenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15334471.png)
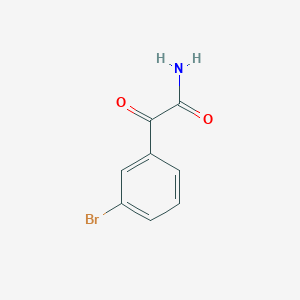
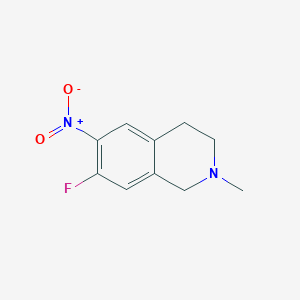
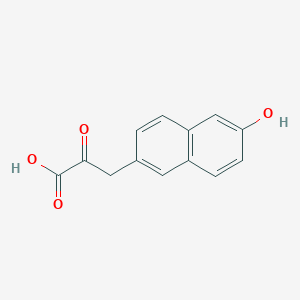
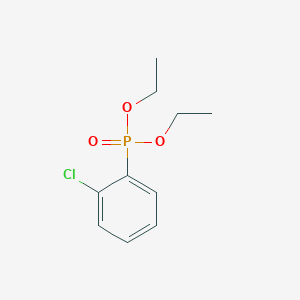
![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)
